Cas no 2640975-15-9 (3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine)

3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine is a specialized organic compound featuring a piperidine core substituted with a 4-fluorophenylmethanesulfonyl group and a chloropyridylmethoxy moiety. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both sulfonyl and fluorophenyl groups may enhance binding affinity or metabolic stability in target applications. The chloro and pyridyl functionalities further contribute to its reactivity, making it a versatile building block for medicinal chemistry. This compound is suited for research applications requiring precise structural modifications, offering synthetic flexibility for drug discovery and development.
3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine structure
2640975-15-9 structure
Product Name:3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine
CAS No:2640975-15-9
MF:C18H20ClFN2O3S
MW:398.879405975342
CID:5318956
PubChem ID:155801188
Update Time:2025-10-23

3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-[[1-[[(4-fluorophenyl)methyl]sulfonyl]-4-piperidinyl]methoxy]pyridine
    • 3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine
    • 2640975-15-9
    • F6683-1131
    • AKOS040047101
    • 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine
    • Inchi: 1S/C18H20ClFN2O3S/c19-17-11-21-8-5-18(17)25-12-14-6-9-22(10-7-14)26(23,24)13-15-1-3-16(20)4-2-15/h1-5,8,11,14H,6-7,9-10,12-13H2
    • InChI Key: KZUHWZVOVWNAPR-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OCC1CCN(CC1)S(CC1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 398.0867195g/mol
  • Monoisotopic Mass: 398.0867195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 542.6±60.0 °C(Predicted)
  • pka: 4.29±0.18(Predicted)

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Additional information on 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine

Introduction to 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine (CAS No. 2640975-15-9)

3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine, identified by its CAS number 2640975-15-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core substituted with a chloro group and a methoxy-piperidine moiety linked through a sulfonyl bridge. The presence of a 4-fluorophenyl group further enhances its molecular complexity, making it a subject of interest for synthetic chemists and biologists exploring novel therapeutic agents.

The structural composition of 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine positions it as a potential candidate for various biological assays and drug discovery programs. The pyridine ring is a well-documented pharmacophore in medicinal chemistry, often found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets such as enzymes and receptors. The chloro substituent at the 3-position and the methoxy group at the 4-position contribute to the compound's electronic properties, influencing its reactivity and binding affinity.

One of the most compelling aspects of this compound is its derivatization potential. The sulfonyl-piperidine moiety is known to enhance binding interactions with biological targets, making it a valuable scaffold for designing small-molecule drugs. The 4-fluorophenyl group introduces fluorine, an element frequently employed in drug development due to its ability to modulate metabolic stability and binding affinity. Recent studies have highlighted the importance of fluorinated aromatic rings in improving drug-like properties, such as lipophilicity and bioavailability.

In the context of contemporary pharmaceutical research, compounds like 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine are being explored for their potential applications in treating various diseases. For instance, the piperidine scaffold is commonly found in antipsychotic and antihypertensive drugs, underscoring its relevance in CNS disorders and cardiovascular diseases. The combination of these structural features suggests that this compound may exhibit multiple pharmacological activities, making it a promising lead for further investigation.

The synthesis of 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the sulfonyl group necessitates careful selection of sulfonylation reagents and catalysts to ensure high yield and purity. Additionally, the manipulation of the fluorophenyl ring demands expertise in fluorination chemistry, which is critical for achieving regioselectivity and functional group compatibility.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been performed using 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine as a virtual ligand against various protein targets. These simulations have revealed potential binding interactions with enzymes involved in metabolic pathways, suggesting that this compound may have therapeutic effects on metabolic disorders.

The role of fluorine in modulating drug efficacy has been extensively studied. In particular, fluorinated aromatic rings are known to enhance binding affinity by increasing lipophilicity and reducing metabolic degradation. This property has been leveraged in the development of antiviral and anticancer agents, where fluorinated analogs often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

The chemical stability of 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine is another critical factor that must be considered during its synthesis and application. The presence of multiple functional groups necessitates careful handling to prevent degradation under various conditions. Researchers have employed protective group strategies to safeguard sensitive moieties during synthetic transformations, ensuring the integrity of the final product.

In conclusion, 3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yi}methoxy)pyridine (CAS No. 2640975- 15 9) represents a fascinating compound with significant potential in pharmaceutical research. Its complex structure, featuring a pyridine core substituted with chloro, methoxy, sulfonyl-piperidine, and fluorophenyl groups, makes it an attractive candidate for drug discovery programs targeting various diseases. The ongoing exploration of this compound's biological activity and synthetic methodologies underscores its importance in advancing medicinal chemistry.

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